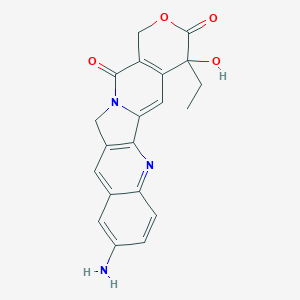

10-Aminocamptothecin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908842 | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-62-2 | |

| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Aminocamptothecin and Its Analogues

Direct Synthesis Routes to 10-Aminocamptothecin

Direct synthesis routes to this compound typically involve the introduction of a nitrogen-containing functional group, such as a nitro group, at the C10 position of a camptothecin (B557342) scaffold or a related precursor, followed by its conversion to the desired amino group.

Reduction of 10-Nitrocamptothecin Precursors

A primary method for synthesizing this compound involves the reduction of 10-nitrocamptothecin. This process typically employs catalytic hydrogenation. For instance, 10-nitrocamptothecin can be dissolved in a suitable solvent mixture, such as ethanol (B145695) and dioxane, and subjected to catalytic reduction using a catalyst like platinum oxide under atmospheric pressure at room temperature. google.comprepchem.com The catalyst is subsequently removed by filtration, and the product, this compound, is obtained after evaporation of the solvent. google.comprepchem.com This method has been reported to yield this compound in high yields, such as 96.2%. google.com

Conventional Alkylation and Acylation of 10-Amino Compounds

Once the 10-amino group is present, it can be further modified through conventional alkylation and acylation reactions to generate a variety of derivatives. Alkylation of this compound or its tetrahydro derivative can be carried out using an N-alkylating agent in a conventional manner. google.comgoogle.com Similarly, acylation of the 10-amino compound can be achieved by treating it with various acylating agents, such as acid anhydrides or acid halides, typically in a solvent and in the presence of an acid-binding agent like pyridine. google.comgoogle.com This process yields 10-acylaminocamptothecin derivatives. google.comgoogle.com Alternatively, this compound can first be acylated, and then the carbonyl group in the resulting 10-alkanoylaminocamptothecin can be reduced. google.comgoogle.com These reactions allow for the introduction of diverse substituents onto the amino group, altering the compound's properties.

Semisynthetic Approaches from Natural Camptothecin

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis offers an alternative and potentially more sustainable route to camptothecin derivatives, including those functionalized at the C10 position. Research has explored the use of enzymes, particularly cytochrome P450 monooxygenases, from plants like Camptotheca acuminata, that can catalyze regio-specific hydroxylations of the camptothecin scaffold. nih.govnih.gov While much of this work has focused on hydroxylation at the C10 and C11 positions to produce precursors like 10-hydroxycamptothecin (B1684218), which is a precursor for drugs like topotecan (B1662842) and irinotecan (B1672180), the discovery and harnessing of such oxidative enzymes suggest potential for developing enzymatic steps in the synthesis of this compound or related intermediates. nih.govnih.govubc.ca For instance, some enzymes have shown activity with 9-aminocamptothecin (B1664879), indicating the potential for enzymatic modifications of amino-substituted camptothecins. nih.gov This area of research is promising for developing greener and more efficient synthetic routes.

Design and Synthesis of Novel this compound Derivatives

The amino group at the C10 position of this compound serves as a versatile point for structural diversification, enabling the design and synthesis of novel derivatives with potentially improved pharmacological properties.

Structural Modifications at the 10-Position and Other Rings

Modifications at the 10-position of this compound are central to the design of new derivatives. As discussed in Section 2.1.2, the amino group can undergo alkylation and acylation, introducing a wide range of substituents. google.comgoogle.com This allows for tuning the lipophilicity, solubility, and interaction with biological targets. Beyond simple alkyl and acyl groups, more complex functionalities can be attached to the amino group.

Prodrug Strategies and Conjugate Synthesis

Prodrug strategies and conjugate synthesis are employed to address limitations of the parent drug, such as poor water solubility, low bioavailability, and lack of tumor specificity researchgate.netcreative-biolabs.comurjc.es. By conjugating this compound or its analogues to other molecules, researchers aim to improve drug delivery, enhance stability in circulation, and achieve targeted release at the disease site creative-biolabs.comurjc.es. Aniline-containing camptothecin analogues have been used to provide a site for linker attachment via carbamate (B1207046) bonds, which are designed to be stable in circulation nih.govacs.org.

Amino Acid and Glycoconjugates

Amino acid and glycoconjugates of camptothecin derivatives, including those related to this compound, have been synthesized to potentially improve water solubility and enable targeted delivery. For instance, amino acid conjugates of 10-hydroxycamptothecin have been synthesized, and some have shown potent anti-proliferative activities against various tumor cell lines in vitro sioc-journal.cn. Glycoconjugates involve the attachment of carbohydrate moieties to the drug molecule nih.gov. Afeletecan, a C-20 glycoconjugate of CPT, is an example of this strategy scispace.com. Glucuronide prodrugs, a type of glycoconjugate, have been explored for their potential in antibody-directed enzyme prodrug therapy (ADEPT), where they are designed to be cleaved by β-glucuronidase, an enzyme often found at elevated levels in tumor environments creative-biolabs.comnih.govfigshare.com. Glucuronide prodrugs of 9-aminocamptothecin and 10-hydroxycamptothecin have been designed with improved water solubility and stability in plasma, showing reduced toxicity compared to the parent drug while retaining cytotoxicity upon enzymatic activation creative-biolabs.comresearchgate.net.

Norcantharidin (B1212189) Conjugates

Conjugates of camptothecin derivatives with norcantharidin have been explored as a strategy to create bi-functional therapeutic agents. Norcantharidin is a demethylated derivative of cantharidin, known for its antitumor activity researchgate.net. Regio-selective synthesis has been used to create conjugates of 10-hydroxycamptothecin with functionalized norcantharidin derivatives nih.gov. These conjugated prodrug constructs have shown the ability to suppress cancer cell growth in vitro, suggesting their potential as novel bi-functional platforms for cancer treatment nih.gov.

Antibody-Drug Conjugates (ADCs) with this compound Analogues

Antibody-drug conjugates (ADCs) represent a targeted therapy approach where a cytotoxic payload, such as a camptothecin analogue, is linked to a monoclonal antibody that recognizes specific antigens on cancer cells nih.govacs.orgmdpi.com. This strategy aims to deliver the highly potent cytotoxic agent directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity mdpi.com. Potent camptothecin analogues, including 7-butyl-10-amino-camptothecin and 7-butyl-9-amino-10,11-methylenedioxy-camptothecin, which are significantly more potent than camptothecin, have been used as payloads in ADCs nih.govacs.orgresearchgate.net. These analogues have been attached to monoclonal antibodies via various linkers, including dipeptide and glucuronide-based linkers, often incorporating self-immolative spacers designed to release the drug upon internalization and lysosomal degradation within the target cell nih.govacs.org. Research findings have demonstrated that ADCs bearing these potent camptothecin analogues can be highly potent and immunologically specific against cancer cell lines in vitro and show efficacy in xenograft models nih.govacs.orgresearchgate.net. Studies have also compared different linker types, with glucuronide conjugates sometimes showing superior performance compared to dipeptide conjugates in terms of tumor growth inhibition researchgate.net.

Data from research on ADCs with camptothecin analogues highlights the impact of the payload and linker on conjugate efficacy. For example, studies have reported IC50 values for different ADCs against cancer cell lines.

| ADC | Payload Type | Linker Type | IC50 (nM) against SHP-77 cells |

| 7300-LP3004 | Camptothecin derivative | Side-chain (Polysarcosine) | 39.74 |

| 7300-LP2004 | Camptothecin derivative | Side-chain (PEG) | 32.17 |

| 7300-LP1003 | Camptothecin derivative | Linear | 186.6 |

| 7300-Deruxtecan | Camptothecin derivative | - | 124.5 |

Table data compiled from search results mdpi.com.

Challenges in Large-Scale Chemical Synthesis for Research Applications

The large-scale chemical synthesis of complex molecules like this compound and its analogues for research applications presents several challenges. While synthetic routes for camptothecin and its derivatives have been extensively studied, achieving commercially viable large-scale synthesis remains difficult researchgate.net. Issues include potentially low yields and the high cost of reagents in current synthetic routes researchgate.net.

Challenges in chemical synthesis, generally, that can be relevant to complex molecules like camptothecin derivatives include the use of hazardous reagents and solvents, leading to significant waste generation proteogenix.sciencemdpi.com. Developing sustainable and efficient catalytic methods is crucial proteogenix.science. The complexity of the molecules can lead to issues such as insolubility, toxic byproducts, and high purification costs, particularly for larger or more complex structures proteogenix.science. Achieving control over stereo- and regio-chemistry during synthesis can also be challenging frontiersin.org. While computational tools are being developed to aid in synthesis design, they still face limitations in predicting complex reactions and require comprehensive databases frontiersin.org.

The demand for large-scale production of high-quality compounds for research and potential therapeutic use necessitates overcoming these synthetic hurdles.

Molecular and Cellular Mechanisms of Action of 10 Aminocamptothecin

Topoisomerase I Poisoning by 10-Aminocamptothecin

This compound functions as a Topoisomerase I poison. nih.govresearchgate.net Top1 is an enzyme that regulates the supercoiling of DNA by creating transient single-strand breaks, allowing the DNA strands to relax, and then re-ligating the break. nih.govgibsononcology.com this compound disrupts this process by stabilizing the intermediate complex formed between Top1 and DNA. gibsononcology.comnih.gov

Formation and Stabilization of the Ternary Cleavable Complex

The primary mechanism by which this compound inhibits Top1 is by trapping the enzyme in a covalent complex with cleaved DNA. gibsononcology.comnih.gov This complex, known as the ternary cleavable complex, consists of the drug molecule, the Top1 enzyme covalently bound to the 3'-end of a single-strand DNA break, and the intact DNA strand. nih.govgibsononcology.comnih.gov this compound intercalates into the DNA at the site of the Top1-induced nick, effectively preventing the re-ligation step of the Top1 catalytic cycle. nih.govgibsononcology.comnih.gov The stabilization of this complex by this compound is crucial for its cytotoxic effect. gibsononcology.comnih.gov Molecular modeling studies on related camptothecin (B557342) analogs suggest that hydrogen bonding interactions between the drug and the Top1 enzyme, as well as the DNA, contribute to the stability of this ternary complex. researchgate.net

Inhibition of DNA Religation

Normally, Top1 efficiently re-ligates the single-strand DNA break after allowing the DNA strands to rotate and relieve torsional stress. nih.gov However, the presence of this compound within the ternary complex sterically hinders or otherwise prevents the re-ligation of the cleaved DNA strand. nih.gov This inhibition of DNA religation is a key event that converts the normally transient and reversible Top1-DNA complex into a stable and potentially lethal lesion. nih.govcancernetwork.com

Cellular Impact and Downstream Effects

The formation and stabilization of the Top1-DNA cleavable complex by this compound lead to a cascade of events within the cell, ultimately resulting in cell death. nih.govchem960.commdpi.com

Induction of DNA Damage and DNA Replication Fork Arrest

The stabilized ternary complexes act as physical blocks to the progression of DNA replication forks. nih.govchem960.comnih.gov As a replication fork encounters a trapped Top1-DNA complex, it can stall or collapse, leading to the formation of highly cytotoxic double-strand DNA breaks. nih.govchem960.comnih.gov This collision between the replication machinery and the drug-stabilized complex is considered a primary mechanism for the induction of DNA damage by camptothecins. nih.govcancernetwork.comnih.gov Studies using cell-free systems and cultured cells have demonstrated that camptothecins inhibit DNA synthesis and induce DNA breaks in a Top1-dependent manner, particularly during the S-phase of the cell cycle when DNA replication is active. nih.govnih.govcapes.gov.br

Cell Cycle Perturbation (S and G2 Phase Arrest)

The DNA damage induced by this compound, particularly the stalled and collapsed replication forks, triggers cellular DNA damage response pathways. mdpi.com These pathways activate cell cycle checkpoints that halt the progression of the cell cycle to allow for DNA repair. mdpi.com Camptothecins are known to cause cell cycle arrest primarily in the S and G2 phases. nih.govgoogle.comnih.gov The S-phase arrest is a direct consequence of the inhibition of DNA replication fork movement. nih.govnih.gov If the DNA damage is not repaired, cells may then arrest in the G2 phase before attempting mitosis. cancernetwork.comgoogle.comnih.gov This G2 arrest is often associated with altered regulation of key cell cycle proteins like p34cdc2/cyclin B. nih.gov

Apoptosis Induction Pathways

If the DNA damage is too extensive to be repaired, the sustained cell cycle arrest and the accumulation of DNA breaks can trigger programmed cell death, or apoptosis. nih.govchem960.commdpi.comgoogle.com Apoptosis can be initiated through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. wikipedia.orgnih.govanygenes.com While the precise apoptosis induction pathways activated by this compound may vary depending on the cell type and context, the DNA damage and replication stress induced by Top1 poisoning are potent triggers for apoptotic signaling. nih.govchem960.commdpi.com The intrinsic pathway, often initiated by intracellular stress signals like DNA damage, involves the release of pro-apoptotic factors from mitochondria, leading to the formation of the apoptosome and activation of initiator caspases like caspase-9, which then activate executioner caspases (e.g., caspase-3). wikipedia.orgnih.govanygenes.comscielo.org.ar

Table 1: Key Cellular Impacts of this compound

| Cellular Event | Mechanism |

| DNA Damage | Formation of double-strand breaks from stalled replication forks. nih.govchem960.comnih.gov |

| DNA Replication Fork Arrest | Physical blockage by stabilized Top1-DNA complexes. nih.govchem960.comnih.gov |

| Cell Cycle Arrest | Activation of S and G2 checkpoints in response to DNA damage. nih.govgoogle.comnih.gov |

| Apoptosis Induction | Triggering of programmed cell death pathways. nih.govchem960.commdpi.comgoogle.com |

Table 2: Relative Stability of Camptothecin Derivative Cleavable Complexes

| Camptothecin Derivative | Relative Cleavable Complex Stability (Less to More Stable) |

| Camptothecin (CPT) | Less Stable nih.gov |

| Topotecan (B1662842) | Less Stable nih.gov |

| 9-Aminocamptothecin (B1664879) | Less Stable nih.gov |

| 10-Hydroxycamptothecin (B1684218) | Intermediate Stability nih.gov |

| SN-38 (active metabolite of Irinotecan) | Markedly More Stable nih.gov |

| 10,11-methylenedioxycamptothecin | Markedly More Stable nih.gov |

Note: Data on the specific stability of this compound's cleavable complex relative to all other listed derivatives was not explicitly found, but its classification as a camptothecin analog targeting Top1 places it within this context. The table reflects general findings on related derivatives.

Distinctive Mechanistic Aspects of Specific this compound Derivatives

Topoisomerase I-Independent Mechanisms (e.g., Survivin Downregulation)

Some camptothecin analogs have demonstrated the ability to induce cell death even in the absence of functional Topoisomerase I, suggesting the involvement of Top1-independent mechanisms acs.org. One such mechanism that has been explored for certain camptothecin derivatives is the downregulation of Survivin mdpi.comresearchgate.net. Survivin is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in preventing apoptosis and regulating cell division mdpi.comresearchgate.net. Overexpression of Survivin is frequently observed in various cancers and is associated with tumor progression and resistance to therapy mdpi.comresearchgate.net.

Studies on a novel camptothecin analogue, (20S)-10,11-methylenedioxy-camptothecin (FL118), which shares structural features with this compound, have shown that it can inhibit cell proliferation and induce apoptosis by blocking the transcription of anti-apoptotic genes, including Survivin, independent of Top1 inhibition mdpi.comresearchgate.net. This suggests that certain structural modifications in camptothecin derivatives can lead to direct or indirect interference with the expression or function of key survival proteins like Survivin.

Modulation of Oncogenic Protein Expression (e.g., Mcl-1, Bcl-2, XIAP)

In addition to Survivin, camptothecin derivatives have been shown to modulate the expression of other oncogenic and anti-apoptotic proteins, such as Mcl-1, Bcl-2, and XIAP mdpi.comresearchgate.net. Mcl-1 (Myeloid cell leukemia-1) and Bcl-2 (B-cell lymphoma 2) are anti-apoptotic proteins belonging to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway frontiersin.orgnih.gov. XIAP (X-linked inhibitor of apoptosis protein) is another IAP family member that directly inhibits caspases, the执行者 of apoptosis wikipedia.orgmedicinacomplementar.com.brresearchgate.net.

Research on the camptothecin analogue FL118 has demonstrated that it can reduce the transcription and expression levels of Mcl-1, Bcl-2, and XIAP in cancer cell lines mdpi.comresearchgate.net. This downregulation of multiple anti-apoptotic proteins contributes to the induction of apoptosis and the observed cytotoxic effects mdpi.comresearchgate.net. Targeting these proteins represents a strategy to lower the threshold for apoptosis in cancer cells, making them more susceptible to cell death. The ability of certain camptothecin derivatives to simultaneously modulate the expression of several key survival proteins highlights a potential multi-targeted mechanism of action that goes beyond their classical role as Top1 inhibitors.

Here is a summary of the modulation of anti-apoptotic proteins by a camptothecin analogue:

| Protein | Effect of Camptothecin Analogue (e.g., FL118) |

| Survivin | Downregulation of transcription and expression |

| Mcl-1 | Downregulation of transcription and expression |

| Bcl-2 | Downregulation of transcription and expression |

| XIAP | Downregulation of transcription and expression |

Role of Lactone-Carboxylate Equilibrium in Biological Activity

The biological activity of camptothecins, including this compound, is highly dependent on the integrity of their E-ring, which contains an alpha-hydroxy-delta-lactone moiety portico.orgaacrjournals.org. This lactone ring exists in a pH-dependent reversible equilibrium with its open-ring carboxylate form portico.orgresearchgate.net. The closed lactone form is generally considered the biologically active form responsible for Topoisomerase I inhibition and subsequent cytotoxicity cancer.govportico.org.

At physiological pH (around 7.4), the equilibrium shifts towards the open carboxylate form portico.orgresearchgate.net. The carboxylate form is significantly less potent as a Topoisomerase I inhibitor and exhibits reduced anticancer activity compared to the lactone form portico.orgaacrjournals.org. This is partly due to the preferential binding of the carboxylate form to human serum albumin (HSA), which further drives the equilibrium towards the inactive species in the bloodstream portico.orgresearchgate.net.

The stability of the lactone ring and the position of the lactone-carboxylate equilibrium are crucial determinants of the pharmacological activity and efficacy of camptothecin derivatives portico.orgresearchgate.net. Factors such as the substitution pattern on the camptothecin ring structure, lipophilicity, and formulation can influence the lactone stability and the equilibrium portico.org. Strategies aimed at stabilizing the lactone form or developing prodrugs that convert to the active lactone form have been explored to improve the therapeutic index of camptothecins acs.org.

While the general principle of lactone-carboxylate equilibrium affecting activity applies to camptothecins, some derivatives, such as certain 14-aminocamptothecins, have shown different behavior where the carboxylate form does not readily revert to the lactone form upon acidification, instead forming lactams acs.org. However, for this compound and many other active camptothecins, maintaining a sufficient concentration of the lactone form is critical for achieving effective cytotoxicity cancer.govaacrjournals.org.

The interpatient variability in the lactone:carboxylate ratio has been observed and can influence the pharmacological effects aacrjournals.orgaacrjournals.org. Studies have shown that the exposure to the active lactone form correlates better with pharmacodynamic effects like neutropenia compared to the total drug exposure (lactone + carboxylate) aacrjournals.org.

Here is a representation of the lactone-carboxylate equilibrium:

| Form | Structure | Biological Activity | Predominance at pH 7.4 (in human serum) |

| Lactone | Closed E-ring | High | Lower |

| Carboxylate | Open E-ring | Low | Higher (due to HSA binding) |

Preclinical Pharmacodynamics and Efficacy Studies of 10 Aminocamptothecin

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

In vitro studies are fundamental in assessing the direct cytotoxic effects of a compound on various cancer cell types. These studies provide valuable insights into the potential spectrum of activity and potency of a drug candidate.

Assessment of IC50 Values across Diverse Tumor Types (e.g., Lung, Colon, Breast, Prostate, Melanoma, Glioblastoma)

10-Aminocamptothecin has demonstrated cytotoxic potency in a variety of human tumor cell lines. Studies have assessed its activity across diverse cancer types, including lung, colon, breast, and prostate cancer cell lines. acs.orgnih.gov The potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Research indicates that this compound exhibits cytotoxic effects in the nanomolar range against several human cancer cell lines. For instance, it has shown potency against non-small-cell lung cancer (H460), colon cancer (HT29), and prostate cancer (PC-3, DU 145, LNCaP) cell lines. acs.org Low nanomolar IC50 values have also been reported for human breast adenocarcinoma (MCF-7) and glioblastoma (SF-268) cell lines when 7-butyl-10-aminocamptothecin was encapsulated in a dendrimer. nih.gov

The cytotoxicity of 9-aminocamptothecin (B1664879), a related analog, has been shown to be dependent on both drug concentration and exposure time in human breast (MCF-7), bladder (MGH-U1), and colon (HT-29) cancer cell lines. aacrjournals.org Increasing the exposure time from 4 hours to 24 hours significantly decreased the IC50 values in these cell lines. aacrjournals.org

Comparative Cytotoxicity with Other Camptothecin (B557342) Analogues

Comparative studies have evaluated the in vitro cytotoxicity of this compound against other established camptothecin analogues, such as irinotecan (B1672180), topotecan (B1662842), and SN-38 (the active metabolite of irinotecan). acs.orgnih.gov

Some studies suggest that certain 10-substituted camptothecin analogues, including 7-butyl-10-aminocamptothecin, can be significantly more potent (10-1000 times) than camptothecin itself. researchgate.net

When compared to irinotecan and topotecan, this compound and its derivatives have shown comparable or even superior cytotoxic potency in certain cell lines. For example, 14-aminocamptothecin and 7-ethyl-14-aminocamptothecin demonstrated potency comparable to SN-38 and topotecan against the H460 cell line and across eight other human cancer cell lines profiled. acs.org Another novel camptothecin analogue, FL118 (10,11-methylenedioxy-20(S)-camptothecin), has been reported to show superior cytotoxic activities in vitro with IC50 values in the nanomolar range compared to camptothecin, SN-38, and topotecan in murine leukemia cells. iiarjournals.orgmdpi.com

However, it is worth noting that the relative potency can vary depending on the specific cell line and experimental conditions used in the studies. Some resistant cell lines that show resistance to topotecan, SN-38, and 9-aminocamptothecin have also exhibited cross-resistance to certain camptothecin keto analogues. researchgate.net

Here is a table summarizing some representative in vitro cytotoxicity data (IC50 values in nM) for this compound and selected analogues in various cancer cell lines, based on the search results:

| Compound | Cell Line (Cancer Type) | IC50 (nM) | Source |

| 14-Aminocamptothecin | H460 (NSCLC) | Comparable to SN-38/Topotecan | acs.org |

| 7-Ethyl-14-aminocamptothecin | H460 (NSCLC) | Comparable to SN-38/Topotecan | acs.org |

| 9-Aminocamptothecin | LS174T (Colon) | 3-30 | nih.gov |

| 9-Aminocamptothecin | AGS (Stomach) | 3-30 | nih.gov |

| 9-Aminocamptothecin | MCF-7 (Breast) | 3-30 | nih.gov |

| 9-Aminocamptothecin | OVCAR-3 (Ovarian) | 3-30 | nih.gov |

| 9-Aminocamptothecin | MGH-U1 (Bladder) | 11.6 (24h exposure) aacrjournals.org, 9.9 (72h exposure) aacrjournals.org | aacrjournals.org |

| 9-Aminocamptothecin | MCF-7 (Breast) | 113.5 (24h exposure) aacrjournals.org, 14.3 (72h exposure) aacrjournals.org | aacrjournals.org |

| 9-Aminocamptothecin | HT-29 (Colon) | 46.8 (24h exposure) aacrjournals.org, 14.3 (72h exposure) aacrjournals.org | aacrjournals.org |

| 7-Butyl-10-aminocamptothecin | MCF-7 (Breast) | Low nmol/L | nih.gov |

| 7-Butyl-10-aminocamptothecin | HT-29 (Colorectal) | Low nmol/L | nih.gov |

| 7-Butyl-10-aminocamptothecin | NCI-H460 (NSCLC) | Low nmol/L | nih.gov |

| 7-Butyl-10-aminocamptothecin | SF-268 (Glioblastoma) | Low nmol/L | nih.gov |

| Topotecan | LS174T (Colon) | 3-30 | nih.gov |

| Topotecan | AGS (Stomach) | 3-30 | nih.gov |

| Topotecan | MCF-7 (Breast) | 3-30 | nih.gov |

| Topotecan | OVCAR-3 (Ovarian) | 3-30 | nih.gov |

| SN-38 | HT-29 (Colon) | 80±20 | iiarjournals.org |

| Topotecan | HT-29 (Colon) | 70±20 | iiarjournals.org |

| DX-8951f (Exatecan) | Murine p388 leukemia | 975 ng/ml (2.09 µM) | iiarjournals.org |

| SN38 | Murine p388 leukemia | 2.71 µg/ml (5.46 µM) | iiarjournals.org |

| Topotecan | Murine p388 leukemia | 9.52 µg/ml (22.58 µM) | iiarjournals.org |

| Camptothecin | Murine p388 leukemia | 23.5 µg/ml (67.46 µM) | iiarjournals.org |

Note: IC50 values can vary significantly between studies due to differences in methodologies, cell line characteristics, and exposure times. Conversions from µg/ml to µM are approximate based on molecular weights.

In Vivo Antitumor Efficacy in Xenograft Models

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the antitumor efficacy of drug candidates in a more complex biological setting.

Human Tumor Xenograft Response to this compound Treatment

Studies have investigated the in vivo antitumor activity of this compound and its derivatives in various human tumor xenograft models. wikipedia.orgacs.orgkarger.com These models include xenografts derived from lung, colon, and prostate cancers. acs.org

In the H460 non-small-cell lung cancer xenograft model, 14-aminocamptothecin and 7-ethyl-14-aminocamptothecin demonstrated superior antitumor activity compared to topotecan when administered orally. acs.org Treatment with these compounds resulted in significant tumor growth inhibition (TGI) and tumor growth delay (TGD). acs.org For example, 7-ethyl-14-aminocamptothecin showed 84% TGI and 14 days TGD in the H460 model. acs.org

In the HT29 colon cancer xenograft model, 7-ethyl-14-aminocamptothecin achieved 101% TGI and 30 days TGD. acs.org In the PC-3 prostate cancer xenograft model, it showed 107% TGI and 45 days TGD. acs.org These results suggest potent antitumor activity of certain this compound derivatives in these models.

Rubitecan (B1684487) (9-aminocamptothecin) has shown broad anticancer activity in human tumor xenograft studies, with activity observed in various tumors including breast, colorectal, lung, melanomas, ovarian, pancreatic, prostate, stomach, and leukemia. karger.com

Efficacy against Irinotecan and Topotecan-Resistant Tumors

A significant challenge in cancer therapy is the development of resistance to existing drugs like irinotecan and topotecan. Preclinical studies have explored the efficacy of this compound and its analogues against tumors that have developed resistance to these established treatments.

Some research indicates that certain novel camptothecin analogues, such as FL118 (10,11-methylenedioxy-20(S)-camptothecin), can effectively overcome resistance to irinotecan and topotecan in human tumors. nih.gov This may be partly attributed to FL118 not being a substrate for certain efflux pump proteins like ABCG2 and P-gp, which are known mechanisms of resistance to irinotecan and topotecan. nih.gov

Studies using topotecan-resistant human colon adenocarcinoma xenografts have shown that irinotecan administered orally demonstrated significant activity against these resistant tumors. researchgate.net While this specific finding relates to irinotecan, it highlights the potential for camptothecin analogues to be effective in resistant settings. Exatecan mesylate (DX-8951f), another camptothecin derivative, was also found to be effective against irinotecan-, SN-38-, and topotecan-resistant cell lines and in P-glycoprotein-mediated multidrug-resistant cell lines. karger.comaacrjournals.org

These findings suggest that certain structural modifications in camptothecin analogues, such as those present in some 10-substituted derivatives, may help circumvent existing resistance mechanisms.

Influence of Administration Schedules on Efficacy

The schedule of administration can significantly influence the efficacy of camptothecin analogues, including this compound. Camptothecins are often considered S-phase specific agents, meaning they are most effective during the DNA synthesis phase of the cell cycle. aacrjournals.org Prolonged exposure to the active lactone form is generally thought to be important for optimal activity. aacrjournals.orgnih.gov

Studies with camptothecin analogues have explored various administration schedules, including daily dosing, intermittent schedules, and continuous infusion, to determine the most effective approach in preclinical models. nih.gov Research suggests that prolonged or frequent intermittent dosing schedules may be more effective than large doses given intermittently. nih.gov This is hypothesized to spare normal cells with low topoisomerase I levels while maintaining efficacy against cancer cells. nih.gov

In xenograft models, the schedule of 9-aminocamptothecin administration associated with the most antitumor efficacy has been reported as daily for 5 days repeated every 21 days. aacrjournals.org The cumulative systemic exposure to the active lactone form of the drug is considered a critical determinant of antitumor response in these models. aacrjournals.org

Studies with topotecan in xenografts have also indicated that maximal activity may be obtained with sustained exposure at lower doses compared to intermittent schedules at higher doses. karger.com Sustained daily lower doses were found to have greater activity and minor toxicity compared with higher single doses in rhabdomyosarcoma xenografts. karger.com

These findings emphasize the importance of optimizing administration schedules to achieve sustained exposure to the active form of this compound and its analogues for maximal antitumor efficacy in vivo.

Subcellular Localization and Intracellular Dynamics

The effectiveness of this compound (BACPT, a form of 7-butyl-10-aminocamptothecin) as an antitumor agent is intrinsically linked to its ability to reach and interact with its intracellular target, topoisomerase I, located within the nucleus. Understanding the mechanisms governing its entry into cells, its movement and distribution within the cellular environment, and how it is retained or expelled is crucial for optimizing its therapeutic potential.

Cellular Uptake Mechanisms

The cellular uptake of this compound and its analogues is a critical initial step in their mechanism of action. While the precise mechanisms for free this compound are not extensively detailed in the search results, studies on related camptothecins and the impact of delivery systems provide insights. Generally, the ability of camptothecins to passively diffuse into cells and exert antitumor properties is attributed to their lactone form mdpi.comeur.nl. The lipophilicity of camptothecin analogues, such as BACPT (7-butyl-10-aminocamptothecin), can enhance their entry into cells, potentially increasing the effective intracellular concentration researchgate.net. BACPT, for instance, exhibits high membrane permeability, reflected in its calculated Log D (2.8) at physiological or acidic pH nih.gov.

Cellular uptake can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport processes like endocytosis oregonstate.educationslideshare.neticuprimaryprep.com. The specific route can be influenced by the drug's physicochemical properties and the presence of transporters or delivery systems slideshare.netgordonstate.edu.

Intracellular Retention and Efflux Mechanisms

Once inside the cell, the intracellular concentration and retention of this compound are subject to various factors, including efflux mechanisms. P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter, is a predominant efflux pump that can eliminate camptothecins from cancer cells, contributing to multidrug resistance mdpi.com. Other efflux proteins involved in camptothecin resistance include BCRP and MRP2 mdpi.comiomcworld.com.

Studies on camptothecin analogues highlight the importance of efflux in determining intracellular drug levels. For example, SN-38, the active metabolite of irinotecan, has been reported to have higher cellular retention than topotecan mdpi.com. The relative Pgp-mediated efflux rates for some camptothecins have been suggested to follow an order, with topotecan exhibiting a higher rate than SN-38 and irinotecan mdpi.com.

Interestingly, some novel camptothecin analogues, such as 14-aminocamptothecin, have demonstrated excellent cytotoxic potency and are reported not to be substrates for major clinically relevant efflux pumps like MDR1, MRP1, and BCRP acs.org. While this specific finding pertains to 14-aminocamptothecin, it underscores the impact of structural modifications on susceptibility to efflux.

Impact of Drug Delivery Systems (e.g., Dendrimer Encapsulation) on Cellular Pharmacodynamics

Drug delivery systems, particularly dendrimers, have shown significant potential in altering the cellular pharmacodynamics of camptothecins, including this compound (BACPT). Encapsulation within dendrimers can address challenges such as poor aqueous solubility and limited cellular uptake of hydrophobic camptothecins aacrjournals.orgmdpi.comrug.nl.

Studies using biocompatible polyester (B1180765) dendrimers composed of glycerol (B35011) and succinic acid have demonstrated enhanced cellular uptake and retention of encapsulated camptothecins, including 10-hydroxycamptothecin (B1684218) (10HCPT) and 7-butyl-10-aminocamptothecin (BACPT) aacrjournals.orgmdpi.comnih.gov. For instance, encapsulation of 10HCPT within a dendrimer resulted in a 16-fold increase in cellular uptake and improved drug retention in MCF-7 cells researchgate.netaacrjournals.orgnih.gov. This increased intracellular drug concentration due to enhanced uptake and retention provides a rationale for the observed increase in cytotoxicity of the drug-dendrimer complex aacrjournals.org.

Dendrimer encapsulation can also improve the aqueous solubility of hydrophobic camptothecin analogues like BACPT, which possesses potent cytotoxic activity but limited aqueous solubility mdpi.comrug.nl. Encapsulation allowed for a significantly enhanced aqueous solubility of BACPT mdpi.com.

The mechanism by which dendrimer encapsulation enhances cellular uptake can involve endocytosis, potentially including dynamin- and caveolin-dependent pathways mdpi.com. The dendrimer structure and surface properties can influence the uptake mechanism and efficiency mdpi.commdpi.com.

The following table summarizes some key findings regarding the impact of dendrimer encapsulation on cellular uptake and retention:

| Compound Encapsulated | Delivery System Type | Cell Line | Effect on Cellular Uptake | Effect on Intracellular Retention | Reference |

| 10-hydroxycamptothecin | Polyester Dendrimer (PGLSA) | MCF-7 | Increased (16-fold) | Increased | researchgate.netaacrjournals.orgnih.gov |

| 7-butyl-10-aminocamptothecin (BACPT) | Polyester Dendrimer (PGLSA) | MCF-7 | Not explicitly quantified, but enhanced uptake contributes to increased intracellular concentration | Increased | aacrjournals.org |

This enhanced cellular uptake and retention facilitated by dendrimer encapsulation can lead to higher intracellular drug concentrations, potentially overcoming efflux mechanisms and improving the therapeutic efficacy of this compound and its analogues aacrjournals.org.

Mechanisms of Resistance to 10 Aminocamptothecin

Topoisomerase I-Mediated Resistance

Mutations within the TOP1 gene can lead to structural changes in the topoisomerase I enzyme, thereby reducing its affinity for camptothecin (B557342) analogues. This prevents the stabilization of the TOP1-DNA cleavable complex, which is the primary mechanism of action for this class of drugs. Studies have identified several mutations in TOP1 that confer resistance to camptothecins. For instance, mutations at amino acid residues Gly717 to Val and Thr729 to Ile have been identified in a camptothecin-resistant ovarian cancer cell line. nih.gov These mutations are located near the catalytic active site of the enzyme, suggesting they directly interfere with drug binding. nih.gov

Further research has identified novel TOP1 mutations in SN38-resistant colorectal cancer cell lines, including p.L617I, p.R621H, and p.E710G. frontiersin.orgnih.gov These mutations are clustered at the interface between the core subdomain III and the linker domain of the enzyme. nih.gov It is hypothesized that these residues are crucial for the flexibility of the linker domain, and their mutation alters this flexibility, which in turn could reduce the enzyme's affinity for the drug. nih.gov The presence of these mutations leads to a decrease in the formation of TOP1-DNA cleavage complexes and a reduction in DNA double-strand breaks upon drug exposure. frontiersin.org

Interestingly, some TOP1 mutations found in CPT-resistant human cancer cells, such as the one at position 722, have also been observed in plants that naturally produce camptothecin, suggesting a co-evolutionary mechanism of self-resistance. researchgate.net

| Mutation | Location in TOP1 | Effect on Drug Interaction | Reference |

| Gly717 to Val | Near catalytic active site | Reduced drug binding | nih.gov |

| Thr729 to Ile | Near catalytic active site | Reduced drug binding | nih.gov |

| p.L617I | Core subdomain III | Decreased formation of TOP1-DNA cleavage complexes | frontiersin.org |

| p.R621H | Core subdomain III | Decreased formation of TOP1-DNA cleavage complexes | frontiersin.org |

| p.E710G | Linker domain | Decreased formation of TOP1-DNA cleavage complexes | frontiersin.org |

| Asn722Ser | - | Confers resistance | researchgate.net |

A reduction in the cellular levels of topoisomerase I is another significant mechanism of resistance to camptothecin analogues. nih.gov This can occur through the downregulation of TOP1 gene expression or through the accelerated degradation of the TOP1 protein. Camptothecin treatment itself can induce the downregulation of TOP1 via the ubiquitin/26S proteasome pathway. nih.gov The rate of this degradation is linked to camptothecin resistance, with a more rapid degradation leading to increased resistance. researchgate.netnih.gov

The process of TOP1 degradation is a cellular response to the formation of the TOP1-DNA-drug ternary complex. researchgate.net This degradation is thought to be a necessary step to allow for the repair of the DNA strand breaks caused by the drug. nih.gov Cells that are more proficient at downregulating TOP1 are generally more resistant to the cytotoxic effects of camptothecins. nih.gov For example, a breast cancer cell line proficient in TOP1 downregulation was found to be the most resistant to camptothecin. nih.gov

Furthermore, drug-induced downregulation of TOP1 mRNA has been observed in saintopin-resistant human epidermoid cancer cells, which also exhibit cross-resistance to CPT-11 and its active metabolite SN-38. nih.gov This suggests that the regulation of TOP1 expression at the transcriptional level is also a critical factor in determining sensitivity to camptothecin analogues.

Drug Efflux Pump Overexpression

The overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance (MDR) in cancer cells. researchgate.net These transporters act as efflux pumps, actively removing a wide range of structurally and functionally diverse compounds, including chemotherapeutic agents, from the cell interior, thereby reducing their intracellular concentration and efficacy. researchgate.netmdpi.com

Multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1, is one of the most extensively studied ABC transporters. frontiersin.org Overexpression of MDR1 has been shown to confer resistance to a wide variety of anticancer drugs. While some studies suggest that camptothecin analogues are substrates for MDR1, the extent of this interaction can vary between different derivatives. For instance, the expression of P-glycoprotein did not significantly alter the cytotoxicity of the lipophilic camptothecin derivative gimatecan. nih.gov

The breast cancer resistance protein (BCRP), also known as ABCG2, is another key ABC transporter implicated in resistance to camptothecin analogues. Overexpression of BCRP confers resistance to several camptothecin derivatives, including topotecan (B1662842) and SN-38, the active metabolite of irinotecan (B1672180). BCRP is also known to transport 9-aminocamptothecin (B1664879). The expression of BCRP can be induced in cancer cells upon selection with topoisomerase I inhibitors.

Other members of the ABC transporter family, specifically from the ABCC subfamily (also known as multidrug resistance-associated proteins or MRPs), have also been investigated for their role in camptothecin resistance. While the expression of MRP1 (ABCC1) and MRP2 (ABCC2) had minor to no effect on the cytotoxicity of the camptothecin analogue gimatecan, the expression of ABCC4 was found to significantly reduce its anti-proliferative effects. nih.gov ABCC10 (MRP7) has also been identified as a broad-specificity transporter of various xenobiotics, contributing to multidrug resistance. nih.govresearchgate.net

| Transporter | Gene | Effect on Camptothecin Analogues | Reference |

| P-glycoprotein | ABCB1 | Variable, can confer resistance | |

| Breast Cancer Resistance Protein | ABCG2 | Confers resistance to topotecan, SN-38, 9-aminocamptothecin | |

| Multidrug Resistance-Associated Protein 1 | ABCC1 | Minor effect on gimatecan cytotoxicity | nih.gov |

| Multidrug Resistance-Associated Protein 2 | ABCC2 | No significant effect on gimatecan cytotoxicity | nih.gov |

| Multidrug Resistance-Associated Protein 4 | ABCC4 | Significantly reduces gimatecan's anti-proliferative effects | nih.gov |

| Multidrug Resistance-Associated Protein 7 | ABCC10 | Broad-specificity transporter contributing to MDR | nih.govresearchgate.net |

The physicochemical properties of a drug, including its charge, can significantly influence its interaction with efflux pumps. For instance, studies on anthracyclines have shown that the presence of a primary amine group can increase resistance development mediated by P-glycoprotein, whereas tertiary amino functions are more favorable for avoiding resistance. This suggests that the charge and nature of the amino group can impact the recognition and transport of the drug by efflux pumps.

In the context of camptothecin analogues, it has been observed that BCRP preferentially transports analogues with polar residues at the 9 or 10 position. The presence of the amino group at the 10-position of 10-aminocamptothecin introduces a polar and potentially charged site, which could influence its susceptibility to efflux by BCRP and other ABC transporters. The charge of the molecule at physiological pH can affect its ability to cross cell membranes and its affinity for the binding pocket of the transporter.

Apoptosis Evasion Mechanisms

A primary mechanism by which cancer cells survive treatment with DNA-damaging agents like this compound is by circumventing apoptosis. This is often achieved by altering the levels and functions of key proteins that regulate the apoptotic cascade.

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members determines a cell's fate. In resistant tumors, this balance is often shifted towards survival by the overexpression of anti-apoptotic proteins. nih.gov

Research has shown that multidrug-resistant (MDR) leukemic cells, which exhibit partial resistance to the apoptotic effects of camptothecin, have a higher basal expression of the BCL-2 protein compared to sensitive cells. nih.gov This overexpression of BCL-2 is believed to contribute to the resistance to apoptosis induced by non-MDR drugs, including topoisomerase I inhibitors. nih.govnih.gov The anti-apoptotic proteins function by preventing the permeabilization of the mitochondrial outer membrane, thereby blocking the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis. mdpi.commdpi.com The upregulation of these pro-survival molecules is a frequent occurrence in chemoresistant cancer cells, effectively blocking drug-induced apoptosis. nih.gov Thus, dysregulation of the BCL-2 family, particularly the elevated expression of anti-apoptotic members, represents a significant mechanism of resistance to this compound.

| Protein Family | Members | Function in Apoptosis | Role in Resistance to Topoisomerase I Inhibitors |

| BCL-2 Family (Anti-Apoptotic) | BCL-2, BCL-xL, MCL-1 | Inhibit apoptosis by sequestering pro-apoptotic proteins and preventing mitochondrial outer membrane permeabilization. | Overexpression is associated with reduced apoptosis in response to treatment and contributes to a resistant phenotype. nih.govnih.govnih.gov |

| BCL-2 Family (Pro-Apoptotic) | BAX, BAK | Promote apoptosis by forming pores in the mitochondrial membrane, leading to cytochrome c release. | Downregulation or inactivation can contribute to resistance by preventing the initiation of the apoptotic cascade. mdpi.com |

Survivin, the smallest member of the inhibitor of apoptosis protein (IAP) family, plays a dual role in promoting cell division and inhibiting apoptosis. arizona.edunih.gov It is highly expressed in many cancers but is largely absent in normal, differentiated tissues, making it a key player in tumorigenesis and therapeutic resistance. nih.gov Its overexpression has been linked to resistance against various chemotherapeutic agents, including topoisomerase inhibitors. aacrjournals.org

Studies on 10-hydroxycamptothecin (B1684218) (HCPT), a closely related analogue, have revealed that its antitumor mechanism involves the downregulation of survivin and another IAP family member, XIAP (X-linked inhibitor of apoptosis protein). nih.gov Treatment with HCPT was found to decrease the expression of survivin, while simultaneously activating caspases 3, 7, 8, and 9 to induce apoptosis. nih.gov Crucially, the deliberate knockdown of survivin and XIAP using siRNA sensitized colon cancer cells to apoptosis induced by HCPT. nih.gov This indicates that high levels of survivin can confer a resistance phenotype, which can be reversed by its inhibition. nih.govnih.gov Survivin exerts its anti-apoptotic effects through several mechanisms, including the direct or indirect inhibition of caspases and blocking caspase-independent apoptotic pathways. nih.govnih.gov

| IAP Family Protein | Function | Mechanism of Resistance | Effect of Inhibition |

| Survivin (BIRC5) | Inhibits caspases, regulates mitosis. arizona.edunih.gov | Overexpression is associated with resistance to chemotherapy and radiation. nih.govaacrjournals.org | Downregulation sensitizes cancer cells to camptothecin-induced apoptosis. nih.gov |

| XIAP | Directly binds and inhibits caspases-3, -7, and -9. | Overexpression contributes to apoptosis evasion. | Downregulation sensitizes cancer cells to camptothecin-induced apoptosis. nih.gov |

DNA Repair and Damage Response Pathways in Resistance

The cytotoxic action of this compound stems from its ability to trap Top1 on the DNA, forming a "cleavable complex." researchgate.net The collision of a DNA replication fork with this complex converts a transient single-strand break into a highly toxic DNA double-strand break (DSB). researchgate.netnih.govmdpi.com Consequently, the cell's ability to repair these DSBs is a critical determinant of its survival and a major mechanism of resistance. researchgate.netnih.gov

Cancer cells can activate various DNA repair pathways to counteract the damage induced by topoisomerase I inhibitors. nih.govresearchgate.net The primary pathway for repairing these replication-associated DSBs is Homologous Recombination (HR), which is a generally accurate repair mechanism. nih.govnih.gov Proteins central to HR, such as BRCA1 and RAD51, are crucial for protecting cells from camptothecin-induced damage. mdpi.com Enhanced activity of the HR pathway can therefore lead to increased resistance. oup.com

Other DNA repair proteins, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which helps to remove the trapped Top1 from the DNA, and poly(ADP-ribose) polymerase (PARP), which is involved in single-strand break repair, also play key roles. nih.gov Upregulation of these repair factors can contribute to resistance. nih.gov Interestingly, while HR is a pro-survival pathway, the nonhomologous end joining (NHEJ) pathway for DSB repair can be cytotoxic in the presence of camptothecin, and its loss has been shown to confer resistance. nih.gov

Structure Activity Relationships Sar and Computational Studies of 10 Aminocamptothecin Derivatives

Elucidation of Key Structural Elements for Potency and Specificity

The biological activity of the camptothecin (B557342) class of molecules is intrinsically linked to their ability to stabilize the covalent complex formed between topoisomerase I and DNA, known as the cleavage complex. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication, which ultimately triggers apoptosis in cancer cells. nih.gov Structure-activity relationship (SAR) studies have identified several molecular components of 10-aminocamptothecin that are critical for this inhibitory action.

The Planar Pentacyclic Ring System: The rigid and planar A-B-C-D-E ring structure is fundamental for activity. This planarity allows the drug to intercalate, or stack, between the DNA base pairs at the cleavage site, specifically between the -1 and +1 bases relative to the nick. frontiersin.org

The α-hydroxy Lactone E-ring: The intact lactone E-ring, with its 20(S)-hydroxyl group, is absolutely essential for activity. The hydroxyl group forms a crucial hydrogen bond with the side chain of the Asp533 residue (in human Top1) of the enzyme. This interaction is a cornerstone of the drug's mechanism, orienting it correctly in the active site.

The A-Ring Substitution: The introduction of an amino group at the C-10 position, creating this compound, is a key modification. This substitution can influence the electronic properties of the molecule and provide an additional site for interaction or further chemical modification.

Interactions with Amino Acid Residues: Beyond the critical interaction of the E-ring, other residues within the Top1-DNA complex contribute to the binding affinity. For instance, the side chain of Asn722 can form hydrogen bonds, sometimes mediated by a water molecule, with the camptothecin molecule, further stabilizing the ternary complex. uah.es The Arg364 residue is also frequently implicated in stabilizing the ligand within the binding cavity. researchgate.net

Rational Design Principles for this compound Analogues

Rational drug design aims to systematically modify a lead compound to enhance its desired properties, such as potency and specificity, based on a known three-dimensional structure of the target. nih.govnih.gov For this compound, the goal is to create analogues that form a more stable ternary complex with Top1 and DNA.

The principles guiding this design process include:

Maximizing Favorable Interactions: Analogues are designed to strengthen existing interactions or introduce new ones with the amino acid residues in the binding pocket of the Top1-DNA complex. This can involve adding functional groups that can act as hydrogen bond donors or acceptors to interact with residues like Asn722 or Arg364. uah.esresearchgate.net

Modifying the C-10 Position: The amino group at the C-10 position serves as a versatile chemical handle. It can be derivatized to attach various side chains. SAR studies on related molecules have shown that varying the length and chemical nature of substituents at this position can fine-tune biological activity. nih.gov For example, adding chains of a specific length can optimize interactions within the binding site, while introducing electron-rich functional groups may be preferred for enhancing potency. nih.gov

Maintaining Essential Scaffolds: A core principle is to preserve the structurally essential elements, namely the planar pentacyclic core and the intact α-hydroxy lactone E-ring, while performing modifications elsewhere on the molecule. nih.gov Destroying these core features typically leads to a substantial loss of activity. nih.gov

By applying these principles, medicinal chemists can synthesize libraries of novel this compound derivatives. These new compounds are then tested to identify candidates with superior performance, guided by the continuous feedback loop between computational prediction, chemical synthesis, and biological evaluation.

Computational Modeling and Simulation

Computational techniques are indispensable tools in modern drug design, providing insights into molecular interactions at a level of detail that is often inaccessible through experimental methods alone. nih.gov These methods are used to understand the binding mechanisms of this compound, predict the activity of new analogues, and rationalize observed biological data.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). researchgate.net In the case of this compound, docking studies are performed using the crystal structure of the human topoisomerase I-DNA covalent complex. nih.gov

The process involves inserting the this compound molecule into the binding cavity at the DNA cleavage site. frontiersin.org Docking algorithms then generate numerous possible binding poses and score them based on estimated binding affinity or energy. researchgate.net These studies consistently show that the rigid, planar rings of the camptothecin scaffold intercalate into the DNA at the cleavage site through π-π stacking interactions with the DNA bases. frontiersin.org The docking results also highlight the specific hydrogen bonds and van der Waals interactions between the drug and the surrounding amino acid residues of the enzyme and DNA bases, which are critical for stabilizing the complex. researchgate.netnih.gov

| Interaction Type | Key Residue/Component | Role in Binding |

| Hydrogen Bonding | Asp533 | Anchors the essential E-ring hydroxyl group. |

| Hydrogen Bonding | Arg364 | Stabilizes the ligand in the binding cavity. researchgate.net |

| Hydrogen Bonding | Asn722 | Provides additional stabilization, sometimes via a water molecule. uah.es |

| π-π Stacking | DNA Bases (e.g., T940, G941) | Facilitates intercalation of the planar drug into the DNA. frontiersin.org |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. youtube.com MD simulations calculate the movements of atoms in the drug, enzyme, and DNA complex, providing valuable information about the stability and flexibility of the system. frontiersin.orgmdpi.com

Starting from a docked pose, an MD simulation is run for a specific duration (e.g., nanoseconds to microseconds). uah.esmdpi.com Analysis of the simulation trajectory can:

Confirm Binding Stability: Researchers can assess whether the key interactions identified by docking, such as critical hydrogen bonds, are maintained over time. frontiersin.org

Reveal Conformational Changes: MD simulations can show how the protein or the ligand might adjust their shapes to achieve a more favorable binding state.

Identify Flexible Regions: The simulation can highlight which parts of the enzyme-ligand complex are most mobile, which can be useful for guiding further drug design efforts. frontiersin.org

These simulations provide a more realistic representation of the drug-target interaction in a solvated environment and are crucial for validating the results of molecular docking. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. nih.gov These calculations are not typically used to model the entire drug-enzyme complex due to their computational cost, but they provide profound insights into the intrinsic properties of the drug molecule itself that are relevant to its biological function.

For a molecule like this compound, DFT can be used to calculate a range of molecular descriptors. nih.gov These descriptors help explain its reactivity and ability to interact with the biological target.

| Molecular Property | Relevance to Bioactivity |

| Electron Affinity & Ionization Energy | Relates to the molecule's ability to participate in charge-transfer interactions. nih.gov |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's susceptibility to nucleophilic/electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich and electron-poor regions that are likely to engage in electrostatic or hydrogen-bonding interactions. |

| Dipole Moment & Polarizability | Describes how the molecule's charge distribution interacts with electric fields, influencing its interactions within the polar binding site. nih.gov |

These quantum chemical studies provide a fundamental understanding of the electronic characteristics that enable this compound to effectively intercalate into DNA and bind to topoisomerase I.

A significant challenge in cancer therapy is the development of drug resistance. In the case of camptothecin-based drugs, resistance can arise from mutations in the topoisomerase I enzyme that reduce the drug's binding affinity. nih.gov

Computational methods play a crucial role in predicting and understanding these resistance mechanisms. By using the known structures of mutant topoisomerase I enzymes, or by creating them in silico (computationally), researchers can perform molecular docking and MD simulations with this compound and its derivatives. nih.gov

These simulations can:

Predict Reduced Binding: Docking studies can show a lower binding score or a loss of key interactions (like hydrogen bonds) for a drug with a mutated enzyme, suggesting potential resistance. nih.gov

Guide the Design of Resistant-Proof Drugs: By understanding why a drug fails to bind to a mutant enzyme, chemists can rationally design new analogues with modified structures that can overcome this resistance. For example, a new derivative might be designed to be more flexible or to form interactions with different, non-mutated residues.

This in silico approach allows for the early-stage screening of new drug candidates against known resistance profiles, helping to prioritize the development of more robust and effective therapeutic agents.

Analytical Methodologies for 10 Aminocamptothecin in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 10-AC, enabling the separation and quantification of its clinically important lactone and carboxylate forms.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the pH-dependent equilibrium between the active lactone ring of 10-AC and its inactive, open-ring carboxylate form. nih.govnih.gov The development of effective HPLC methods is crucial, as the relative concentrations of these two forms significantly impact the compound's efficacy.

Historically, separating the lactone and carboxylate forms of camptothecin (B557342) analogues required complex mobile phases with multiple components, including ion-pairing reagents, buffers, and organic modifiers. nih.gov However, streamlined methods have been developed to simplify this process. One such method utilizes a mobile phase consisting of only a triethylamine acetate (TEAA) buffer and acetonitrile. nih.gov In this system, triethylamine serves multiple functions: as an ion-pairing agent to retain the carboxylate form, as a masking agent for column silanols to improve peak shape, and as the primary buffer component. nih.gov By simply adjusting the ratio of TEAA buffer to acetonitrile, the separation of the lactone and carboxylate forms of 10-aminocamptothecin and other analogues can be efficiently achieved. nih.gov

Fluorescence detection is commonly used in HPLC analysis of camptothecin derivatives due to their intrinsic fluorescent properties, offering high sensitivity. acs.org For instance, in the analysis of a related compound, 10-hydroxycamptothecin (B1684218), fluorescence detection was set with excitation and emission wavelengths at 382 nm and 550 nm, respectively. acs.org

Table 1: Example HPLC Parameters for Camptothecin Analogue Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent Zorbax C18 (4.6 mm × 250 mm, 5 µm) | acs.org |

| Mobile Phase | 70:30 (v/v) mixture of aqueous phase (1.5% Triethylamine, pH 5.5 with acetic acid) and acetonitrile | acs.org |

| Flow Rate | 1 mL/min | acs.org |

| Detection | Fluorescence (Excitation: 382 nm, Emission: 550 nm) | acs.org |

| Retention Time (Lactone) | ~6.0 min | acs.org |

| Retention Time (Carboxylate) | ~3.1 min | acs.org |

To achieve even greater sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). HPLC-MS/MS has become a powerful tool for the quantitative determination of anticancer agents and their metabolites in biological fluids. core.ac.uk This technique combines the separation power of HPLC with the mass-resolving capability of MS, allowing for definitive identification and quantification, even at very low concentrations.

For related camptothecin compounds, liquid chromatography-ion trap mass spectrometry (LC-IT/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed. nih.govresearchgate.net These methods involve identifying the specific fragmentation patterns of the parent molecule to confirm its identity and quantify it with high precision. nih.gov For example, in the analysis of 10-hydroxycamptothecin, quantification was achieved in negative-ion mode by monitoring the transition of the parent ion to a specific product ion (m/z 363 → 319). nih.gov Such methods are validated for linearity, sensitivity, accuracy, and precision, making them suitable for analyzing complex samples. nih.govresearchgate.net

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are invaluable for studying the intrinsic properties of 10-AC, including its response to environmental changes and its interactions with biological macromolecules.

Camptothecin and its analogues are fluorescent molecules, a property that can be exploited for their analysis. pwr.edu.pl The fluorescence characteristics of these compounds are often dependent on the protonation state of the molecule, which is influenced by the pH of the solution. nih.gov The molecule exists in its active lactone form at acidic pH (below 5.5) and converts to the inactive carboxylate form at neutral or basic pH. nih.gov This conversion can be monitored by changes in fluorescence spectra. The distinct spectral properties of the lactone and carboxylate forms allow for the study of the hydrolysis equilibrium and kinetics. By analyzing the changes in fluorescence intensity or wavelength at different pH values, researchers can determine the pKa of the compound, which is a measure of its stability. acs.orgnih.gov

Fluorescence anisotropy is a powerful technique used to study the binding of fluorescent molecules like 10-AC to larger molecules such as proteins and lipid membranes. researchgate.neticm.edu.plresearchgate.net This method measures the rotational mobility of the fluorescent molecule. When a small fluorescent molecule like 10-AC is free in solution, it rotates rapidly, resulting in low fluorescence anisotropy. However, when it binds to a large, slowly rotating macromolecule like Human Serum Albumin (HSA) or a lipid liposome, its rotation is restricted, leading to a significant increase in anisotropy. researchgate.netsbc.org.pl

This technique is crucial for evaluating the properties of camptothecin analogues. A serious limitation for camptothecins is the strong affinity of the inactive carboxylate form to HSA, which shifts the equilibrium away from the active lactone form. researchgate.netnih.gov Conversely, binding of the active lactone form to cell membranes can protect it from hydrolysis and improve its stability. researchgate.netnih.gov Therefore, an ideal analogue would have a high affinity of its lactone form for membranes and a low affinity of its carboxylate form for HSA. Fluorescence anisotropy measurements allow researchers to screen for these desirable properties. researchgate.netresearchgate.net By titrating the drug with increasing concentrations of HSA or liposomes and measuring the corresponding change in anisotropy, association constants (a measure of binding affinity) can be calculated. icm.edu.plsbc.org.pl

Table 2: Association Constants of Camptothecin Analogues with Membranes Determined by Fluorescence Anisotropy

| Compound | Association Constant (K) to DMPC Liposomes (M⁻¹) | Reference |

|---|---|---|

| 10-hydroxycamptothecin (10-OH-CPT) | 160 ± 50 | sbc.org.pl |

| 7-ethyl-10-hydroxycamptothecin (SN-38) | 290 ± 80 | sbc.org.pl |

| 7-t-butyldimethylsilyl-10-hydroxycamptothecin (DB-67) | 5600 ± 1300 | sbc.org.pl |

Method Development for Biological Matrix Analysis

Analyzing 10-AC in biological matrices such as plasma or serum presents significant challenges due to the complexity of these samples and the chemical instability of the drug. nih.govorientjchem.org Method development for bioanalysis requires careful consideration of sample preparation, analyte stability, and validation to ensure accurate and reliable results. onlinepharmacytech.infoeuropa.eu

A primary challenge is the pH-dependent equilibrium between the lactone and carboxylate forms. The measurement of camptothecin analogues is complicated by the instability of the lactone ring, which necessitates rapid processing of blood samples to prevent conversion. nih.gov Sample pretreatment procedures are critical. These often involve a protein precipitation step, for example, using cold methanol or acetonitrile, to remove larger interfering molecules. doi.orgnki.nl Acidification of the sample during this process can be used to convert all of the drug into the lactone form for the measurement of the total drug concentration (lactone plus carboxylate). doi.org

Subsequent steps may include liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte before injection into the HPLC system. orientjchem.orgnki.nl The entire bioanalytical method must be thoroughly validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, and the stability of the analyte in the biological matrix under various storage conditions. europa.eu

Future Directions and Emerging Research Avenues

Development of Next-Generation 10-Aminocamptothecin Analogues

The development of next-generation this compound analogues is a key area of research aimed at improving potency, solubility, and pharmacological profiles researchgate.netacs.orgnih.gov. Structure-activity relationship studies have indicated that modifications at the 7, 9, 10, and 11 positions of the camptothecin (B557342) core can significantly impact biological activity researchgate.net. For instance, the introduction of alkyl substituents at the 7-position and a methylenedioxy group spanning the 10 and 11 positions have been shown to enhance biochemical and cellular potency researchgate.net.

Research efforts include the synthesis and evaluation of novel hexacyclic camptothecin derivatives, with some compounds demonstrating impressive cytotoxicity against various human cancer cell lines nih.gov. For example, one hexacyclic analog showed significantly higher potency compared to camptothecin and topotecan (B1662842) against certain cell lines nih.gov. The design of these new analogues often considers the interaction with the topoisomerase I-DNA complex to optimize inhibitory activity wikipedia.orgnih.gov.

Strategies to Overcome Drug Resistance

Drug resistance is a major challenge in cancer therapy, including with camptothecin derivatives mdpi.commdpi.com. Research is exploring strategies to overcome resistance mechanisms that can affect this compound and its analogues. One recognized problem with camptothecin analogues like irinotecan (B1672180) is acquired resistance mediated by drug efflux pumps such as ABCG2 iomcworld.comresearchgate.net.

Future directions involve investigating compounds that are not substrates for these efflux pumps or developing strategies to inhibit their activity iomcworld.commdpi.com. Additionally, understanding the molecular mechanisms underlying drug resistance, such as alterations in drug targets, DNA repair pathways, and cell death inhibition, is crucial for developing effective countermeasures mdpi.commdpi.com. Evolutionary models of drug resistance are also being refined to inform treatment protocols and potentially identify ways to make resistant mutants less competitive aps.org.

Advanced Drug Delivery Systems for Targeted Research Applications

Advanced drug delivery systems are being investigated to improve the therapeutic index of this compound by enhancing its solubility, stability, and targeted delivery to cancer cells researchgate.netresearchgate.netdovepress.com. Camptothecin derivatives often suffer from poor water solubility and instability of the active lactone form, which can be addressed by encapsulation in nanoparticles or conjugation to delivery vehicles researchgate.netdovepress.com.

Nanoparticle-based systems, such as polymeric nanoparticles and dendrimers, have shown promise in encapsulating camptothecin derivatives, including 10-hydroxycamptothecin (B1684218) and 7-butyl-10-aminocamptothecin researchgate.netmdpi.comresearchgate.netaacrjournals.org. These systems can improve drug solubility, control release, enhance cellular uptake, and increase drug retention within cancer cells researchgate.netresearchgate.netaacrjournals.org. For example, dendrimer-encapsulated 10-hydroxycamptothecin demonstrated increased intracellular concentrations and longer retention times in cell studies researchgate.netaacrjournals.org. Research is also exploring pH-responsive and redox-responsive nanoparticles for targeted drug release within the tumor microenvironment dovepress.com.

Integration of Omics Data in this compound Research

The integration of multi-omics data is an emerging area with the potential to provide a more comprehensive understanding of the biological systems relevant to this compound research frontiersin.orgnih.govnih.gov. Combining data from genomics, transcriptomics, proteomics, and other omics technologies can help identify biomarkers related to drug response, resistance mechanisms, and novel therapeutic targets frontiersin.orgnih.govnih.govtfri.cafrontiersin.org.

By analyzing large datasets, researchers can gain insights into how cancer cells respond to this compound at a molecular level, identify pathways associated with sensitivity or resistance, and potentially predict treatment outcomes nih.govnih.govtfri.ca. This integrated approach can facilitate the identification of novel targets and the development of more personalized treatment strategies nih.govtfri.ca. Machine learning algorithms are increasingly being used to analyze and integrate these complex datasets tfri.cafrontiersin.org.

Exploring Novel Molecular Targets and Combination Therapies